molecular formula C10H16O B13202175 6-Oxaspiro[4.6]undec-8-ene

6-Oxaspiro[4.6]undec-8-ene

Cat. No.: B13202175
M. Wt: 152.23 g/mol
InChI Key: VYXDPIOJHPRMOA-UHFFFAOYSA-N
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Description

6-Oxaspiro[4.6]undec-8-ene is a unique organic compound characterized by its spirocyclic structure, which includes an oxygen atom within the ring system. This compound has the molecular formula C10H16O and a molecular weight of 152.23 g/mol . The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxaspiro[4.6]undec-8-ene typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Oxaspiro[4.6]undec-8-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated spirocyclic compounds .

Scientific Research Applications

6-Oxaspiro[4.6]undec-8-ene has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Oxaspiro[4.6]undec-8-ene involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride
  • 6-Oxaspiro[2.5]octane-1-carboxylic acid
  • 1-Oxaspiro[3.6]dec-7-ene
  • 1-Oxaspiro[4.5]decan-2-one

Uniqueness

6-Oxaspiro[4.6]undec-8-ene is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

6-oxaspiro[4.6]undec-8-ene

InChI

InChI=1S/C10H16O/c1-2-6-10(11-9-5-1)7-3-4-8-10/h1,5H,2-4,6-9H2

InChI Key

VYXDPIOJHPRMOA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC=CCO2

Origin of Product

United States

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